molecular formula C26H18ClNO2 B4584204 2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate

2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate

Cat. No. B4584204
M. Wt: 411.9 g/mol
InChI Key: WPBSAOHZCFCILW-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Process : The synthesis of similar carbazole derivatives often involves methods like diazotization, Ullmann reaction, boronic acidification reaction, and Suzuki coupling reaction. For example, Gao Xi-cun (2013) synthesized a novel phosphorescent ligand involving carbazole using these methods (Gao Xi-cun, 2013).

Molecular Structure Analysis

  • Molecular Structure : Carbazole derivatives like 9-Benzyl-3-bromo-9H-carbazole have a planar carbazole ring system, forming specific dihedral angles with attached phenyl rings, as noted in the work of Peng-mian Huang and Xiao-Chun Wang (2009) (Huang & Wang, 2009).

Chemical Reactions and Properties

  • Reactivity : The chemical reactivity of carbazole derivatives can be influenced by various functional groups and their positions. For instance, M. Ates et al. (2015) demonstrated how substituents impact the polymerization and capacitive behavior of synthesized carbazole-based polymers (Ates et al., 2015).

Physical Properties Analysis

  • Physical Properties : The physical properties, including phase behavior and mesophase formation, of carbazole derivatives can be affected by terminal and lateral substituents, as researched by M. M. Naoum et al. (2011) in the study of phenyl azo benzoates (Naoum et al., 2011).

Chemical Properties Analysis

  • Chemical Properties : Carbazole derivatives exhibit varied chemical properties based on their structural configuration. For example, compounds like Methyl 2-(carbazol-9-yl)benzoate show unique properties under high pressure, as observed by Russell D. L. Johnstone et al. (2010) (Johnstone et al., 2010).

Scientific Research Applications

Crystal Engineering and Phase Transition

Methyl 2-(carbazol-9-yl)benzoate demonstrates unique crystallization properties, with eight molecules in the crystallographic asymmetric unit (Z′ = 8). Under high pressure, it undergoes a phase transition to a Z′ = 2 structure. This transition involves molecules adopting unfavorable conformations, stabilized by efficient packing at high pressure, indicating potential applications in crystal engineering and materials science (Johnstone et al., 2010).

Fries Rearrangement in Ionic Melts

Research on the Fries rearrangement reactions of phenyl benzoates, including those similar to the structure of 2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate, has been conducted using unconventional aprotic solvents like 1-Butyl-3-methylimidazolium chloroaluminate. This demonstrates the compound's relevance in organic synthesis and potential applications in chemical manufacturing (Harjani et al., 2001).

Novel Structures and Anti-Helicobacter pylori Agents

Compounds structurally related to 2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate have shown potential as anti-Helicobacter pylori agents. This indicates possible applications in developing new pharmaceuticals targeting gastric pathogens (Carcanague et al., 2002).

Development of Fluoride Chemosensors

Derivatives of compounds structurally related to 2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate have been reported as effective fluoride chemosensors. This suggests potential applications in environmental monitoring and analytical chemistry (Ma et al., 2013).

properties

IUPAC Name

[2-[(3-chlorocarbazol-9-yl)methyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClNO2/c27-20-14-15-24-22(16-20)21-11-5-6-12-23(21)28(24)17-19-10-4-7-13-25(19)30-26(29)18-8-2-1-3-9-18/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBSAOHZCFCILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2CN3C4=C(C=C(C=C4)Cl)C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(3-Chlorocarbazol-9-yl)methyl]phenyl] benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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